molecular formula C12H14N2 B1314709 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile CAS No. 31466-31-6

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

Cat. No. B1314709
CAS RN: 31466-31-6
M. Wt: 186.25 g/mol
InChI Key: ILXWLRGURZUUTM-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenyl group and a nitrile group .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is characterized by a pyrrolidine ring, a phenyl group, and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Redox Properties and Potential Antioxidant Application

A study focused on the redox properties of pyrrolidine derivatives, including those related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. Using cyclic voltammetry, it was found that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid are irreversibly oxidized, forming a stable phenoxy radical. This research suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).

Spectrophotometric Basicity Scale

Another study developed a self-consistent spectrophotometric basicity scale in acetonitrile, which includes a variety of compounds such as 2-phenyl-1,1,3,3-tetramethylguanidine and derivatives of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. This scale provides valuable data for understanding the relative basicity of these compounds, which can be critical for their application in various chemical reactions (Kaljurand et al., 2000).

Lipophilicity and Affinity for α-Adrenoceptors

Research measuring the relative lipophilicity of pyrrolidin-2-one derivatives, closely related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, shows their potential affinity for α-adrenoceptors. This study indicates that understanding the lipophilicity of these compounds can help in formulating quantitative structure-activity relationships (QSAR), which are crucial for developing new drugs and understanding their interaction with biological systems (Kulig & Malawska, 2009).

Application in Catalysis and Synthesis

Studies on various pyrrolidine derivatives, including those related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, have shown their utility in catalytic processes and the synthesis of other complex molecules. For instance, research involving the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrated interesting antibacterial and antimycobacterial activities, suggesting their potential application in pharmaceutical synthesis (Belveren et al., 2017).

Electrophilic Reactions and Pyridinolysis

Kinetic studies on the reactions of phenyl chloroformates with pyridines in acetonitrile, relevant to compounds like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, provide insights into their reactivity. Understanding these reaction mechanisms is crucial for developing new synthetic methods and optimizing existing processes (Koh et al., 1998).

properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWLRGURZUUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

Synthesis routes and methods

Procedure details

To a suspension of benzaldehyde (9.4 mmol) in H2O (6 mL) are added sodium hydrogensulfate (9.4 mmol) and pyrrolidine (9.4 mmol). After stirring at room temperature for 0.5 h, to the suspension is added sodium cyanide (9.4 mmol), and the resulting mixture is stirred at room temperature for 15 h. The reaction mixture is diluted with sat. aq. NaHCO3, then extracted with AcOEt. The organic extracts are washed with water (×2) and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give phenylpyrrolidin-1-ylacetonitrile, which is directly used for the next reaction without further purification.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Shekouhy - Catalysis Science & Technology, 2012 - pubs.rsc.org
Sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) is used as an efficient Brönsted acid–surfactant combined and eco-friendly polymeric catalyst for one-pot three …
Number of citations: 54 pubs.rsc.org
VV Kouznetsov, CEP Galvis - Tetrahedron, 2018 - Elsevier
α-Amino nitrile compounds have a profound impact on bio-chemical sciences, as they have been prepared from inexpensive starting materials and have become valuable intermediates …
Number of citations: 150 www.sciencedirect.com
L Ma - 2015 - search.proquest.com
Functionalization of amines is a very important research area in organic chemistry because functionalized amines are important building blocks in many biologically active compounds …
Number of citations: 3 search.proquest.com
Z Li, Y Sun, X Ren, P Wei, Y Shi, P Ouyang - Synlett, 2007 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of α-aminonitriles by a one-pot three-component condensation of aldehydes, amines, and trimethylsilyl cyanide in …
Number of citations: 19 www.thieme-connect.com

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